molecular formula C23H24N2O3S B2922257 (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1421445-04-6

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Katalognummer: B2922257
CAS-Nummer: 1421445-04-6
Molekulargewicht: 408.52
InChI-Schlüssel: MWUQHJCHLFELAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a methanone derivative featuring a piperidinyl core substituted with a (4-methoxyphenyl)thio methyl group and a 5-phenylisoxazol-3-yl moiety. Its structure combines a lipophilic thioether linkage, a methoxy-substituted aromatic ring, and a bicyclic isoxazole system.

Synthesis likely involves coupling a 5-phenylisoxazole-3-carbonyl chloride with a 4-(((4-methoxyphenyl)thio)methyl)piperidine intermediate, following established methods for heterocyclic methanones . The 4-methoxyphenyl group may enhance membrane permeability, while the isoxazole ring contributes to electronic stabilization and hydrogen-bonding capacity .

Eigenschaften

IUPAC Name

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-27-19-7-9-20(10-8-19)29-16-17-11-13-25(14-12-17)23(26)21-15-22(28-24-21)18-5-3-2-4-6-18/h2-10,15,17H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUQHJCHLFELAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O2SC_{19}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 346.45 g/mol. The structure features a piperidine ring substituted with a thioether and an isoxazole moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit anticancer properties . The presence of the isoxazole ring is particularly notable, as it has been associated with inhibition of tumor growth and induction of apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of isoxazole can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it may interact with acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .

Biological Activity Data

The following table summarizes the biological activities reported for (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone and its derivatives:

Activity IC50 Value (µM) Reference
AChE Inhibition2.14 ± 0.003
Anticancer (e.g., MCF-7 cells)IC50 < 10
AntimicrobialIC50 < 20
Urease Inhibition1.13 ± 0.003

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that the compound can significantly reduce cell viability in various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
  • Neuroprotective Effects : The compound's potential neuroprotective effects were evaluated in models of neurodegeneration, showing promise in enhancing cognitive function and reducing neuroinflammation .
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone
  • Structural Similarities: Methanone backbone. Piperazine/piperidine heterocycle (enhances solubility and target binding).
  • Differences: Triazole-pyrimidine core vs. isoxazole: The former may engage in stronger π-π stacking but lower metabolic stability. 4-Methylpiperazine: Improves aqueous solubility compared to the target’s thioether-linked piperidine.
Compound B : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
  • Structural Similarities :
    • 4-Methoxyphenyl group (lipophilicity and π-stacking).
    • Bicyclic heterocycle (benzothiazole vs. isoxazole).
  • Differences: Pyrazoline ring: Conformational flexibility may improve target adaptability but reduce selectivity. Benzothiazole: Electron-deficient system compared to isoxazole, altering charge distribution.
Compound C : [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl] pyridin-3-yl methanone
  • Structural Similarities: Methanone group. Aromatic phenyl and heterocyclic substituents.
  • Differences :
    • Indole moiety : Enhances hydrogen-bonding capacity but may reduce blood-brain barrier penetration.
    • Dihydropyrazole : Partial saturation increases solubility but reduces rigidity.

Physicochemical and Bioactivity Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~424 g/mol (estimated) ~545 g/mol ~407 g/mol ~379 g/mol
logP ~3.5 (thioether increases) ~2.8 (piperazine reduces) ~3.1 (benzothiazole) ~2.9 (indole)
Hydrogen Bond Acceptors 5 (isoxazole, methanone) 8 (triazole, pyrimidine) 4 (pyrazoline, benzothiazole) 5 (pyrazole, indole)
Topical Polar Surface Area ~85 Ų ~120 Ų ~70 Ų ~90 Ų
Reported Bioactivity Hypothetical: Anticancer Kinase inhibition Antitumor, antidepressant Not specified

Mechanistic Insights from Structural Variations

  • Thioether vs.
  • Isoxazole vs. Pyrazoline/Benzothiazole : Isoxazole’s electron-rich nature may favor interactions with polar residues in enzyme active sites, while pyrazoline’s flexibility could improve binding to allosteric pockets .
  • Piperidine vs. Piperazine : Piperazine’s additional nitrogen in Compound A improves solubility but may reduce blood-brain barrier penetration compared to the target’s piperidine .

Methodological Considerations for Similarity Assessment

As highlighted in , structural similarity is a key predictor of bioactivity . Computational methods (e.g., Tanimoto coefficient, pharmacophore mapping) would classify the target compound as moderately similar to Compounds A–C (Tanimoto indices ~0.4–0.6). Divergences in core heterocycles and substituents explain reduced bioactivity overlap despite shared methanone and aromatic features .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.